![molecular formula C9H6N4O3S B5593035 3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5593035.png)
3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide
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Description
Synthesis Analysis
The synthesis of 3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide and related compounds involves complex organic reactions that aim to integrate the thiadiazole ring with the benzamide structure, often requiring multiple steps to achieve the desired specificity and yield. Techniques such as the hetero Diels–Alder reaction, sulfinylation, and subsequent reactions have been employed to create bicyclic structures and derivatives (Hemming & Loukou, 2004). These synthetic routes highlight the challenges and innovations in constructing such complex molecules.
Scientific Research Applications
Anticonvulsant Activity
One notable application of derivatives of 1,3,4-thiadiazole is in the development of anticonvulsant drugs. A study highlighted the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity compared to a classic drug, suggesting its potential for further preclinical studies. The research developed quality control methods for this compound, including identification, impurity determination, and quantitative analysis, which are crucial for the standardization of new medicinal substances (Sych et al., 2018).
Antibacterial and Antitumor Agents
The synthesis of metal complex derivatives of 1,3,4-thiadiazole has been explored for their antibacterial activity. These complexes demonstrated moderate activity against various bacterial strains, highlighting the potential for the development of new antibacterial agents (Yousif et al., 2017). Furthermore, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines, including chronic myelogenous leukemia. These compounds have shown promise as potent antitumor agents, especially against specific leukemia cell lines, offering a new direction for anticancer research (Altıntop et al., 2017).
Corrosion Inhibition
The application of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions has been investigated. These studies provide insights into the mechanisms of corrosion inhibition and the potential for developing more effective corrosion-resistant materials (Bentiss et al., 2007).
properties
IUPAC Name |
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIANMMMYMSTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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